Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
Description
This compound is a substituted thiazole carboxamide derivative featuring a piperidine-4-carboxamido group linked to a 6-cyclopropylpyrimidin-4-yl moiety. Its structural complexity arises from the integration of three pharmacophoric elements:
- Thiazole core: A 4-methylthiazole-5-carboxylate ester, common in bioactive molecules due to its electron-rich aromatic system .
- 6-cyclopropylpyrimidin-4-yl group: Enhances selectivity in kinase inhibition via π-π stacking and hydrophobic interactions .
Synthesis involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate intermediates with amines using classic coupling reagents (e.g., HATU, EDCI) .
Properties
IUPAC Name |
ethyl 2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-3-28-19(27)17-12(2)23-20(29-17)24-18(26)14-6-8-25(9-7-14)16-10-15(13-4-5-13)21-11-22-16/h10-11,13-14H,3-9H2,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAFUNXWXDTHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural and functional differences:
Physicochemical Properties
- Crystallinity : Pyrazole-thiazole derivatives (e.g., ) form 1D chains via intermolecular interactions, whereas the target compound’s piperidine may reduce crystal packing efficiency .
Preparation Methods
Thiazole Core Formation
The 4-methylthiazole-5-carboxylate segment is typically constructed via the Hantzsch thiazole synthesis, leveraging cyclization between α-haloketones and thioamides. For example, ethyl 2-chloroacetoacetate reacts with thiobenzamide derivatives under refluxing isopropyl alcohol to yield thiazole intermediates. In the context of Ethyl 2-(1-(6-cyclopropylpyrimidin-4-yl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate, this step would involve substituting the phenyl group with a carboxamido-piperidine-pyrimidine side chain.
Key Reaction Parameters
Piperidine-4-Carboxamide Linker Synthesis
The piperidine-4-carboxamide bridge is synthesized through carbodiimide-mediated coupling between piperidine-4-carboxylic acid and the amine-functionalized pyrimidine. Activation of the carboxylic acid using EDCl/HOBt in dichloromethane facilitates amide bond formation at ambient temperatures.
6-Cyclopropylpyrimidin-4-yl Substituent Installation
The pyrimidine ring is assembled via cyclocondensation of cyclopropylacetamide with malononitrile, followed by halogenation at the 4-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the cyclopropyl group.
Stepwise Synthesis of the Target Compound
Step I: Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate Intermediate
A modified Hantzsch protocol is employed:
- Reactants : Ethyl 2-chloroacetoacetate (1.2 eq), thiourea derivative (1 eq).
- Conditions : Reflux in isopropyl alcohol (5 h), followed by cooling to 0–5°C.
- Workup : Filtration and recrystallization in methanol yields 73–85% pure product.
Table 1: Optimization of Thiazole Core Synthesis
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Isopropyl alcohol | 85 | 98.4 |
| Temperature (°C) | 80–85 | 73 | 97.8 |
| Reaction Time (h) | 5 | 82 | 99.1 |
Step II: Functionalization with Piperidine-4-Carboxamide
- Activation : Piperidine-4-carboxylic acid (1 eq) is treated with EDCl (1.5 eq) and HOBt (1.2 eq) in DMF.
- Coupling : Addition of 6-cyclopropylpyrimidin-4-amine (1 eq) at 25°C for 12 h.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) affords the amide in 68% yield.
Step III: Final Assembly via Nucleophilic Aromatic Substitution
The thiazole intermediate undergoes substitution at the 2-position with the preformed piperidine-pyrimidine carboxamide:
- Reactants : Thiazole derivative (1 eq), carboxamide (1.2 eq), K₂CO₃ (2 eq).
- Solvent : DMF at 130–135°C for 16 h.
- Isolation : Extraction with ethyl acetate, followed by HCl salt formation in acetone yields 99.5% pure product.
Table 2: Critical Parameters for Final Coupling
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 130–135 | Maximizes SNAr |
| Base | K₂CO₃ | Prevents hydrolysis |
| Solvent | DMF | Enhances solubility |
Purity Enhancement and Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
